molecular formula C5H7F2N3O2S B13262319 [1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonamide

[1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonamide

Cat. No.: B13262319
M. Wt: 211.19 g/mol
InChI Key: UFOGXKZXTSUURJ-UHFFFAOYSA-N
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Description

[1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonamide is a chemical compound with the molecular formula C5H7F2N3O2S. This compound is characterized by the presence of a difluoromethyl group attached to an imidazole ring, which is further connected to a methanesulfonamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonamide typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the use of difluoromethylation reagents, which can introduce the CF2H group into the imidazole ring through various reaction mechanisms. For example, transition-metal-catalyzed difluoromethylation reactions have been developed to achieve this transformation .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize efficient and scalable methods, such as the use of difluorocarbene reagents, to introduce the difluoromethyl group into the imidazole ring. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the imidazole ring .

Scientific Research Applications

[1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The imidazole ring can also participate in various biochemical pathways, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluoromethyl and methanesulfonamide groups allows for unique interactions with molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C5H7F2N3O2S

Molecular Weight

211.19 g/mol

IUPAC Name

[1-(difluoromethyl)imidazol-2-yl]methanesulfonamide

InChI

InChI=1S/C5H7F2N3O2S/c6-5(7)10-2-1-9-4(10)3-13(8,11)12/h1-2,5H,3H2,(H2,8,11,12)

InChI Key

UFOGXKZXTSUURJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)CS(=O)(=O)N)C(F)F

Origin of Product

United States

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